1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
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Overview
Description
1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and an imidazolidinone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound.
Formation of the Imidazolidinone Group: The final step involves the cyclization of the intermediate compound to form the imidazolidinone ring. This can be achieved through a condensation reaction with urea or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: Another intermediate in the synthesis of fentanyl analogues.
Uniqueness
1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61220-32-4 |
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Molecular Formula |
C18H23ClN4O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
1-[1-[2-(4-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H23ClN4O/c19-15-2-1-3-16-17(15)13(12-21-16)4-8-22-9-5-14(6-10-22)23-11-7-20-18(23)24/h1-3,12,14,21H,4-11H2,(H,20,24) |
InChI Key |
YZEMQTFFNICDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CCC3=CNC4=C3C(=CC=C4)Cl |
Origin of Product |
United States |
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